![molecular formula C18H14N2O3 B3305318 6-(1,3-Benzodioxol-5-yl)-2-benzylpyridazin-3-one CAS No. 923099-32-5](/img/structure/B3305318.png)
6-(1,3-Benzodioxol-5-yl)-2-benzylpyridazin-3-one
Overview
Description
6-(1,3-Benzodioxol-5-yl)-2-benzylpyridazin-3-one, also known as PDP or pyridazinone derivative, is a heterocyclic compound that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(1,3-Benzodioxol-5-yl)-2-benzylpyridazin-3-one in lab experiments is its unique chemical structure, which allows for the investigation of its mechanism of action and potential therapeutic applications. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the scientific research of 6-(1,3-Benzodioxol-5-yl)-2-benzylpyridazin-3-one. One potential area of research is the investigation of its potential therapeutic applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of research is the development of more efficient synthesis methods for this compound, which can improve its availability for experimental use. Additionally, the investigation of the safety and toxicity of this compound in preclinical and clinical settings is an important area of future research.
Scientific Research Applications
6-(1,3-Benzodioxol-5-yl)-2-benzylpyridazin-3-one has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-benzylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-18-9-7-15(14-6-8-16-17(10-14)23-12-22-16)19-20(18)11-13-4-2-1-3-5-13/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMGZJUENTAHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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